molecular formula C14H28O2 B8786223 1,1-Dibutoxycyclohexane CAS No. 6624-93-7

1,1-Dibutoxycyclohexane

Cat. No.: B8786223
CAS No.: 6624-93-7
M. Wt: 228.37 g/mol
InChI Key: JIIZXZFZZLOMMR-UHFFFAOYSA-N
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Description

1,1-Dibutoxycyclohexane is a cyclohexane derivative with two butoxy (-OC₄H₉) groups attached to the same carbon atom. This compound belongs to the class of geminal diethers, where the oxygen atoms are bonded to adjacent positions on the cyclohexane ring. Such compounds are often utilized as solvents, intermediates in organic synthesis, or stabilizers due to their steric bulk and moderate polarity.

Properties

CAS No.

6624-93-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1,1-dibutoxycyclohexane

InChI

InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3

InChI Key

JIIZXZFZZLOMMR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCCCC1)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural similarities with 1,1-dibutoxycyclohexane, differing primarily in substituent type, size, or position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₄H₂₆O₂ 226.36 (calculated) Two butoxy (-OC₄H₉) groups Geminal diether; high steric hindrance
1-Ethoxy-1-ethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy (-OC₂H₅) and ethyl Mixed substituents; asymmetric substitution
1,1-Dimethylcyclohexane C₈H₁₆ 112.22 Two methyl (-CH₃) groups Geminal dialkyl; low polarity
Bicyclohexane C₁₂H₂₂ 166.30 Two cyclohexyl groups Bicyclic structure; high hydrophobicity
1-(tert-Butoxy)-4-[(tert-butoxy)methyl]cyclohexane C₁₅H₃₀O₂ 242.40 Two tert-butoxy groups and methyl Sterically bulky; branched substituents

Key Observations :

  • Polarity : Ether linkages (e.g., in this compound) introduce moderate polarity compared to purely alkyl-substituted analogs like 1,1-dimethylcyclohexane .

Physical Properties

Comparative physical data for selected compounds:

Compound Name Boiling Point (°C) Density (g/mL) Solubility in Water
1,1-Dimethylcyclohexane ~218.6 0.78–0.80* Insoluble
Bicyclohexane Not reported 0.864 Insoluble
1-Ethoxy-1-ethylcyclohexane Not reported Not reported Low (typical for ethers)
This compound (est.) ~280–300† ~0.89–0.91‡ Low

*Estimated based on alkyl-substituted cyclohexanes .
†Estimated based on boiling point trends for larger ethers.
‡Predicted from analogous ethers with similar substituents.

Key Observations :

  • Boiling Points : Longer alkoxy chains (e.g., butoxy vs. ethoxy) elevate boiling points due to increased molecular weight and van der Waals interactions .
  • Density : Ethers generally exhibit higher densities than hydrocarbons (e.g., 1,1-dimethylcyclohexane: ~0.78 g/mL vs. bicyclohexane: 0.864 g/mL) due to oxygen's electronegativity .

Chemical Reactivity and Stability

  • Ether Stability : Geminal diethers like this compound are less prone to acid-catalyzed cleavage compared to vicinal ethers due to steric protection of the ether linkage .
  • Oxidative Resistance : Alkyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) are more resistant to oxidation than ethers, which may form peroxides under prolonged storage .
  • Synthetic Utility : Compounds like 1-ethoxy-1-ethylcyclohexane may serve as intermediates in Grignard or alkylation reactions, whereas this compound could act as a protecting group for carbonyl compounds .

Research Findings and Data Gaps

  • Synthesis: Evidence from related compounds (e.g., 1,1-diiodocyclohexane ) suggests that this compound could be synthesized via nucleophilic substitution of cyclohexanone dibromide with butoxide ions.
  • Stability Studies : Further research is needed to evaluate the hydrolytic stability of this compound under acidic or basic conditions, building on methods used for difluoroallenes .

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